BENGHE Foundational & Exploratory

Check Availability & Pricing

(ZIE)-GW406108X chemical structure and
properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (Z/E)-GW406108X

Cat. No.: B15602791

An In-depth Technical Guide to (Z/IE)-GW406108X For Researchers, Scientists, and Drug
Development Professionals

Introduction

(ZIE)-GW406108X is a potent, cell-permeable small molecule that functions as a dual inhibitor
of Kinesin-12 (Kif15) and Unc-51 like autophagy activating kinase 1 (ULK1).[1][2][3] Identified
as an ATP-competitive inhibitor of ULK1, it effectively blocks the initiation of autophagy, a
critical cellular recycling and homeostasis mechanism.[4][5] Its specificity for ULK1, without
affecting upstream regulators like mMTORC1 and AMPK, makes it a valuable tool for studying
the autophagy pathway.[1][4] Furthermore, its inhibitory action on the motor protein Kif15
suggests its potential utility in cell division research. This document provides a comprehensive
overview of the chemical structure, properties, mechanism of action, and relevant experimental
protocols for (ZIE)-GW406108X.

Chemical Structure and Physicochemical Properties

(ZIE)-GW406108X is the designation for a mixture of Z and E isomers of the parent compound,
GW406108X.[2]
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Property Value Reference
Synonyms GW108X [11[3]
CAS Number 1644443-92-4 [1][6]
Molecular Formula C20H11CI2NO4 [61[7]
Molecular Weight 400.21 g/mol [31[61[7]
Light yellow to yellow solid
Appearance [7]
powder
LogP 4.5 [7]
Hydrogen Bond Donor Count 2 [7]
Hydrogen Bond Acceptor
ydrog p 4 [7]
Count
Rotatable Bond Count 3 [7]
Solubility and Storage
Property Details Reference

DMSO: = 45 mg/mL (e.g., 80
Solubility mg/mL) Insoluble in Water
Insoluble in Ethanol

[3][6]

Storage (Powder) -20°C for up to 3 years

[3][6]

-80°C for up to 1 year -20°C
] for up to 1 month Aliquot to
Storage (Stock Solution) ]
avoid repeated freeze-thaw

cycles.

[1]3]

Pharmacological Properties and Inhibitory Activity

GW406108X is a multi-kinase inhibitor with potent activity against key regulators of autophagy

and cell division.
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Inhibitory
Target Assay Type . Reference
Concentration
Kif15 (Kinesin-12) ATPase Assay IC50: 0.82 uM [L1121131[ 7]
Cell-free Kinase pIC50: 6.37 (IC50:
ULK1 [L1[4]06]1[7]
Assay 427 nM)
Cell-free Kinase pIC50: 6.34 (IC50:
VPS34 [11[41[7]
Assay 457 nM)
Cell-free Kinase pIC50: 6.38 (IC50:
AMPK [11[4117]
Assay 417 nM)

Mechanism of Action and Signaling Pathways

The primary mechanism of GW406108X as an autophagy inhibitor is through the direct, ATP-
competitive inhibition of ULK1 kinase activity.[4] ULK1 is a serine/threonine kinase that plays a
pivotal role in the initial stages of autophagosome formation.[4][8] Under normal conditions,
MTORC1 phosphorylates and inactivates ULK1. During starvation or other cellular stress,
MTORCL1 is inhibited, allowing ULK1 to become active.[4] Active ULK1 then phosphorylates
downstream components of the autophagy machinery, including ATG13, to initiate the
formation of the phagophore.[5]

GW406108X blocks this critical phosphorylation step. Studies have shown that it does not
affect the upstream signaling of mTORC1 or AMPK, as phosphorylation of ULK1 at the mTOR
site (pS758) and the AMPK site (pS556) remains unchanged in the presence of the compound.
[1][4][5] Instead, it directly inhibits ULK1's catalytic activity, which can be observed by a
significant reduction in the phosphorylation of the ULK1 substrate ATG13 at serine 318.[5] This
blockade prevents the downstream recruitment of other autophagy-related proteins and halts

autophagic flux.[5]
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Caption: Mechanism of GW406108X action on the ULK1 signaling pathway.

Experimental Protocols
Cellular ULK1 Kinase Activity Assay (via Western Blot)

This protocol is adapted from methodologies used to demonstrate that GW406108X inhibits
ULK1 activity in a cellular context by measuring the phosphorylation of its direct substrate,
ATG13.[5]

Objective: To determine the effect of GW406108X on starvation-induced ATG13
phosphorylation.

Materials:

o U20S cells (or other suitable cell line)
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e Complete growth medium (e.g., DMEM + 10% FBS)

o Earle's Balanced Salt Solution (EBSS) for starvation

o GW406108X stock solution (in DMSO)

 Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

e Primary antibodies: anti-pS318-ATG13, anti-total-ATG13, anti-GAPDH (loading control)

e HRP-conjugated secondary antibodies

e Chemiluminescence substrate

Procedure:

Cell Seeding: Seed U20S cells in 6-well plates and grow to 70-80% confluency.

« Inhibitor Pre-treatment: Pre-treat cells with 5 uM GW406108X (or desired concentration) in
complete medium for 60 minutes. Include a vehicle control (DMSO).

o Starvation: Remove the medium and wash cells with PBS. Add EBSS (for starvation) or fresh
complete medium (for non-starved control), containing the inhibitor or vehicle, and incubate
for 60 minutes.

o Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and lyse the cells on ice with
lysis buffer.

o Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation.
Determine the protein concentration of the supernatant using a BCA or Bradford assay.

» Western Blotting:

o Denature equal amounts of protein by boiling in Laemmli sample buffer.

o Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
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o Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room
temperature.

o Incubate with primary antibodies overnight at 4°C.

o Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies
for 1 hour at room temperature.

o Wash again and detect the signal using a chemiluminescence substrate.

e Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize
the pS318-ATG13 signal to the total ATG13 signal.[5]

Autophagic Flux Assay (via LC3 Immunofluorescence)

This protocol assesses the impact of GW406108X on the formation of LC3 puncta, a key
marker of autophagosome formation.[5]

Objective: To visualize and quantify the effect of GW406108X on autophagosome formation.

Materials:

U20S cells grown on glass coverslips in 24-well plates

o EBSS, complete medium, GW406108X stock solution

o Fixative: 4% paraformaldehyde (PFA) in PBS

e Permeabilization buffer: 0.1% Triton X-100 in PBS

e Blocking solution: 5% BSA in PBS

e Primary antibody: anti-LC3B

o Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
» Nuclear stain: DAPI

e Mounting medium
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Procedure:

Cell Culture and Treatment: Seed U20S cells on coverslips. Treat the cells as described in
the Western Blot protocol (Step 2 & 3).

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
Blocking: Wash with PBS and block with 5% BSA for 1 hour.

Antibody Incubation: Incubate with anti-LC3B primary antibody (diluted in blocking solution)
overnight at 4°C.

Secondary Antibody & Staining: Wash with PBS and incubate with the fluorescently-labeled
secondary antibody and DAPI for 1 hour at room temperature, protected from light.

Mounting: Wash with PBS and mount the coverslips onto glass slides using mounting
medium.

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the
number of LC3 puncta per cell using automated image analysis software. An increase in
puncta upon starvation indicates autophagy induction, which should be abolished by
GW406108X treatment.[5]
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Caption: Experimental workflow for the LC3 immunofluorescence assay.
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In Vivo Formulation Protocol

This protocol provides a method for preparing a suspension of GW406108X suitable for oral or
intraperitoneal administration in animal models.[1][7]

Objective: To prepare a 2.08 mg/mL suspended solution of GW406108X.

Materials:

GW406108X powder

DMSO

PEG300

Tween-80

Saline (0.9% NacCl in ddH20)
Procedure (for 1 mL of working solution):

o Prepare Stock Solution: First, prepare a concentrated stock solution of GW406108X in
DMSO (e.g., 20.8 mg/mL). Ensure the compound is fully dissolved.

e Add PEG300: To 100 pL of the DMSO stock solution, add 400 pL of PEG300. Mix thoroughly
until the solution is even and clear.[7]

e Add Tween-80: To the DMSO/PEG300 mixture, add 50 pL of Tween-80. Mix again until the
solution is homogenous.[7]

e Add Saline: Finally, add 450 uL of saline to bring the total volume to 1 mL. Mix thoroughly.
The final product will be a suspended solution.[7]

o Administration: Use the formulation immediately after preparation. If precipitation occurs
during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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